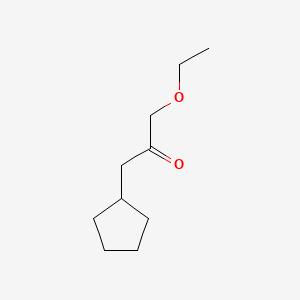
2-Buten-1-one, 1,2-diphenyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a yellowish liquid that is insoluble in water but soluble in alcohol and oils . This compound is part of the chalcone family, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
2-Buten-1-one, 1,2-diphenyl-, (E)- can be synthesized through the condensation of two molecules of acetophenone using various catalysts. One common method involves the use of aluminum chloride as a catalyst in boiling xylene . This reaction forms the desired product through a series of steps that include the formation of an intermediate and subsequent dehydration.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated ketones or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Buten-1-one, 1,2-diphenyl-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various biologically active compounds.
Biology: It has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Buten-1-one, 1,2-diphenyl-, (E)- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Buten-1-one, 1,2-diphenyl-, (E)- can be compared with other similar compounds such as:
Chalcone: Another member of the chalcone family, known for its diverse biological activities.
β-Methylchalcone: Similar in structure but with a methyl group, it exhibits different reactivity and biological properties.
These comparisons highlight the uniqueness of 2-Buten-1-one, 1,2-diphenyl-, (E)- in terms of its structure and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
38384-58-6 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1,2-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h2-12H,1H3 |
InChI-Schlüssel |
CHTUVOVJGIUGIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




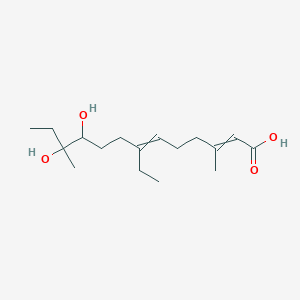
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
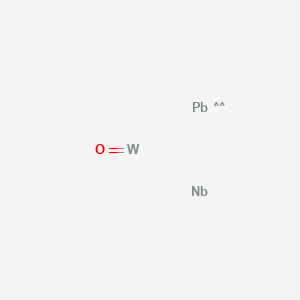
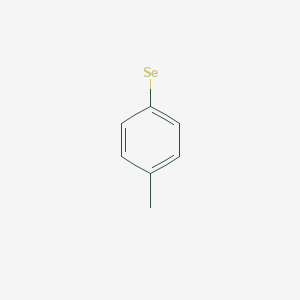

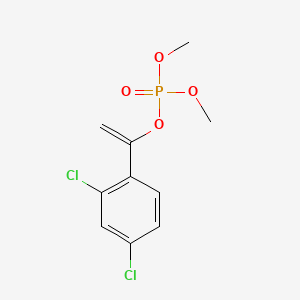
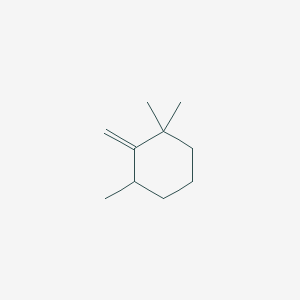
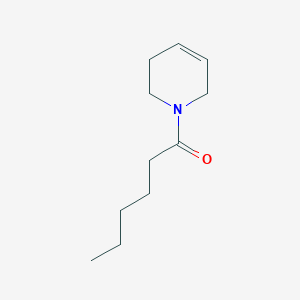
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)

